molecular formula C6H5ClOS B13624809 2-(5-Chlorothiophen-2-yl)acetaldehyde

2-(5-Chlorothiophen-2-yl)acetaldehyde

Cat. No.: B13624809
M. Wt: 160.62 g/mol
InChI Key: FGRVARMQFNVHIS-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)acetaldehyde is a heterocyclic aldehyde featuring a thiophene ring substituted with a chlorine atom at the 5-position and an acetaldehyde group (-CH₂CHO) at the 2-position.

Properties

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)acetaldehyde

InChI

InChI=1S/C6H5ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,4H,3H2

InChI Key

FGRVARMQFNVHIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)acetaldehyde typically involves the chlorination of thiophene derivatives followed by formylation. One common method includes the use of 5-chlorothiophene-2-carboxaldehyde as a starting material, which undergoes reduction to yield the desired acetaldehyde derivative .

Industrial Production Methods

Industrial production methods for 2-(5-Chlorothiophen-2-yl)acetaldehyde are not well-documented in the literature. the general approach would likely involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 2-(5-Chlorothiophen-2-yl)acetic acid.

    Reduction: 2-(5-Chlorothiophen-2-yl)ethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)acetaldehyde is not well-documented. its effects are likely related to its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved would depend on the specific derivatives and their interactions with biological systems.

Comparison with Similar Compounds

Aldehyde vs. Ketone Derivatives

  • 2-Chloro-5-thiophenecarboxaldehyde (CAS 34730-20-6, similarity score: 0.82): Molecular formula: C₅H₃ClOS (146.52 g/mol). Features a formyl (-CHO) group directly attached to the thiophene ring.
  • 1-(4-Chlorothiophen-2-yl)ethanone (CAS 42518-98-9, similarity score: 0.73): Molecular formula: C₆H₅ClOS (160.62 g/mol). Substitution of the aldehyde with a ketone (-COCH₃) group reduces electrophilicity, making it less reactive toward nucleophilic additions compared to aldehydes .

Carboxylic Acid Derivatives

  • 2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic acid (CAS unlisted):
    • Molecular formula: C₁₃H₁₁ClO₃S (282.74 g/mol).
    • The carboxylic acid (-CH₂COOH) group introduces acidity (pKa ~4-5), contrasting with the neutral aldehyde functionality of the target compound. This affects solubility in aqueous media and coordination chemistry .

Structural Isomerism and Substituent Effects

  • 2-Chloro-2-phenylacetaldehyde (CAS unlisted):
    • Molecular formula: C₈H₇ClO (154.59 g/mol).
    • Despite its phenyl (vs. thiophene) backbone, this compound illustrates how substituent positioning affects properties. Its lower boiling point and shorter GC retention time compared to isomers (e.g., 2-(3-chlorophenyl)acetaldehyde) highlight the role of molecular geometry in volatility and chromatographic behavior .

Analytical Data and Stability

  • GC Retention Behavior :
    • In , isomers like 2-(2-chlorophenyl)acetaldehyde and 2-(3-chlorophenyl)acetaldehyde exhibit distinct retention times due to chlorine positioning. Extrapolating this to thiophene derivatives, the 5-chloro substitution in the target compound likely increases polarity compared to 4-chloro analogs, leading to longer GC retention times .
  • Artifact Formation :
    • Acetaldehyde derivatives, including the target compound, may form artifacts during GC analysis (e.g., oxidation or decomposition in Teflon tubing under ozone exposure). This necessitates careful handling to avoid analytical inaccuracies .

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